molecular formula C25H24ClN3O5 B3741680 N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4,5-triethoxybenzamide CAS No. 5836-58-8

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4,5-triethoxybenzamide

Cat. No.: B3741680
CAS No.: 5836-58-8
M. Wt: 481.9 g/mol
InChI Key: ZUMSHAJKJUACDD-UHFFFAOYSA-N
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Description

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4,5-triethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, an oxazolo-pyridine moiety, and a triethoxybenzamide group. Its molecular formula is C21H22ClN3O4, and it has a molecular weight of approximately 431.87 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4,5-triethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Oxazolo-Pyridine Moiety: This step involves the cyclization of a suitable precursor to form the oxazolo-pyridine ring. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

    Chlorination of the Phenyl Ring: The chlorination is achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions.

    Coupling with Triethoxybenzamide: The final step involves the coupling of the chlorinated oxazolo-pyridine intermediate with triethoxybenzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Amines or thiols in polar solvents like ethanol or acetonitrile.

Major Products Formed

Scientific Research Applications

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4,5-triethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4,5-triethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application being investigated .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-furamide
  • N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
  • 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine derivatives

Uniqueness

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4,5-triethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triethoxybenzamide moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds .

Properties

IUPAC Name

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O5/c1-4-31-20-12-15(13-21(32-5-2)22(20)33-6-3)24(30)28-16-9-10-18(26)17(14-16)25-29-23-19(34-25)8-7-11-27-23/h7-14H,4-6H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMSHAJKJUACDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362359
Record name N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4,5-triethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5836-58-8
Record name N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4,5-triethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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